molecular formula C9H15N3O B15272783 4-Methyl-3-(oxan-3-YL)-1H-pyrazol-5-amine

4-Methyl-3-(oxan-3-YL)-1H-pyrazol-5-amine

Cat. No.: B15272783
M. Wt: 181.23 g/mol
InChI Key: JMXMWGOGAKLAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(oxan-3-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a methyl group at position 4, an oxan (tetrahydropyran) ring at position 3, and an amine group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(oxan-3-YL)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as a β-keto ester or diketone, under acidic or basic conditions.

    Introduction of the oxan ring: The oxan ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by an oxan group.

    Methylation and amination:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(oxan-3-YL)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield hydrazines or amines, and substitution may yield various substituted pyrazoles.

Scientific Research Applications

4-Methyl-3-(oxan-3-YL)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(oxan-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

4-Methyl-3-(oxan-3-YL)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    4-Methyl-1H-pyrazol-5-amine: Lacks the oxan ring, which may result in different chemical and biological properties.

    3-(Oxan-3-YL)-1H-pyrazol-5-amine: Lacks the methyl group, which may affect its reactivity and interactions.

    4-Methyl-3-(oxan-3-YL)-1H-pyrazole: Lacks the amine group, which may influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-methyl-5-(oxan-3-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c1-6-8(11-12-9(6)10)7-3-2-4-13-5-7/h7H,2-5H2,1H3,(H3,10,11,12)

InChI Key

JMXMWGOGAKLAKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2CCCOC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.